Imidazolidine

Description

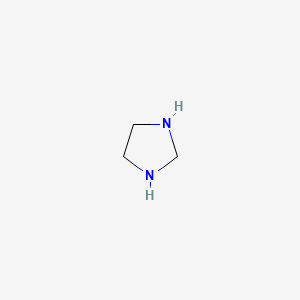

Structure

3D Structure

Properties

IUPAC Name |

imidazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2/c1-2-5-3-4-1/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYCSMQKUKOKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9016-53-9 | |

| Record name | 1H-Imidazole, dihydro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9016-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2073192 | |

| Record name | Imidazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-74-5 | |

| Record name | Imidazolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMIDAZOLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AEE9PL2D22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Imidazolidine Core: A Comprehensive Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazolidine scaffold is a crucial heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. This technical guide provides an in-depth exploration of the this compound core, including its fundamental structure, physicochemical properties, and diverse synthetic methodologies. A significant focus is placed on its application in drug development, detailing the mechanisms of action and associated signaling pathways of notable this compound-containing therapeutic agents. This document aims to serve as a comprehensive resource, featuring detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of key chemical and biological processes to facilitate further research and development in this promising area.

Introduction to the this compound Core

This compound, a five-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 3, is a fundamental building block in the synthesis of a wide range of biologically active molecules.[1][2][3] Formally derived from the reduction of imidazole, its saturated nature imparts significant conformational flexibility, a key attribute for its interaction with diverse biological targets.[3] Unlike the aromatic imidazole, the non-planar and non-aromatic structure of this compound allows for the precise spatial orientation of substituents, a critical factor in designing targeted therapeutics. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and anticancer properties.[1][4][5]

Physicochemical Properties of the this compound Core

The parent this compound is a colorless, polar, and basic compound.[3] Its derivatives are generally soluble in organic solvents but have limited solubility in water.[6] A key chemical characteristic is their susceptibility to hydrolysis under acidic conditions, which cleaves the ring back to the corresponding 1,2-diamine and aldehyde.[3][6] This instability can be both a challenge in drug design and a feature to be exploited for prodrug strategies.

Tabulated Physical and Spectroscopic Data

The following tables summarize the key physical and selected spectroscopic data for the parent this compound molecule.

| Property | Value | Reference |

| Molecular Formula | C₃H₈N₂ | [4] |

| Molar Mass | 72.11 g/mol | [4] |

| Density | 0.9 ± 0.1 g/cm³ | [4] |

| Boiling Point | 86 to 92.8°C | [4] |

| Flash Point | -9.9 ± 10.2°C | [4] |

| Spectroscopic Data | Characteristic Peaks/Shifts | Reference |

| ¹H NMR | Signals for C2 and benzyl (B1604629) methylene (B1212753) protons often appear as single peaks at room temperature due to rapid conformational exchange. Protons of the ethylenediamine (B42938) moiety typically appear as multiplets. | [7] |

| ¹³C NMR | The chemical shifts of the carbon atoms are influenced by the nature of the substituents on the nitrogen atoms and the C2 position. | [8][9] |

| FT-IR (cm⁻¹) | Characteristic absorption bands include N-H stretching (around 3100-3300 cm⁻¹), C-H stretching (aliphatic), and C-N stretching. The presence of a carbonyl group in imidazolidinone derivatives introduces a strong C=O stretching band (around 1700-1770 cm⁻¹). | [8][9][10] |

Synthesis of the this compound Core and its Derivatives

The synthesis of the this compound ring can be achieved through various methods, with the classical approach being the condensation of a 1,2-diamine with an aldehyde or ketone.[3] More contemporary methods offer improved yields, stereoselectivity, and functional group tolerance.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of substituted imidazolidines.

Detailed Experimental Protocols

This protocol describes a three-step synthesis of a substituted this compound.[6]

-

Step 1: Condensation of Ethylenediamine with an Aldehyde.

-

In a round-bottom flask, dissolve ethylenediamine in dry benzene.

-

Add the desired aromatic aldehyde to the solution.

-

Reflux the mixture to yield N,N'-dibenzylideneethane-1,2-diamine.

-

-

Step 2: Reduction of the Diimine.

-

Dissolve the N,N'-dibenzylideneethane-1,2-diamine from Step 1 in ethanol.

-

Add sodium borohydride (B1222165) portion-wise while stirring.

-

Continue stirring until the reduction to N,N'-dibenzylethylenediamine is complete.

-

-

Step 3: Final Condensation.

-

Condense the N,N'-dibenzylethylenediamine from Step 2 with an aryl aldehyde to afford the final 1,3-dibenzyl-2-arylthis compound product.

-

This protocol outlines a pseudo-multicomponent one-pot synthesis.[11]

-

Schiff Base Formation:

-

Dissolve trans-(R,R)-1,2-diaminocyclohexane in an appropriate solvent.

-

Add two equivalents of the desired aromatic aldehyde.

-

Heat the mixture to form the Schiff base.

-

-

Reduction:

-

To the reaction mixture containing the Schiff base, add a reducing agent such as sodium borohydride.

-

The imine groups are reduced to form the corresponding N,N'-dibenzyldiamine.

-

-

Cyclization:

-

Add carbonyldiimidazole (CDI) to the solution containing the N,N'-dibenzyldiamine.

-

The cyclization reaction proceeds to yield the 1,3-disubstituted imidazolidin-2-one.

-

This compound in Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry due to its ability to present substituents in a defined three-dimensional arrangement, allowing for precise interactions with biological targets.

Therapeutic Applications and Mechanisms of Action

| Therapeutic Area | Drug Example (if applicable) | Mechanism of Action | Reference |

| Anti-inflammatory | - | Inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. | [1][12] |

| Analgesic | - | Associated with anti-inflammatory action through COX inhibition. | [1][12] |

| Anticancer | - | Can regulate cell cycle progression and induce apoptosis. Some derivatives may interact directly with DNA. | [5] |

| Anticonvulsant | Phenytoin (contains a related hydantoin (B18101) core) | Modulation of voltage-gated sodium channels in the brain. | [4] |

| Antibacterial | - | Some derivatives are proposed to inhibit dihydrofolate reductase, an essential enzyme in bacterial folate synthesis. | [13] |

| Antihypertensive | Clonidine (an imidazoline) | Acts on I1-imidazoline receptors in the brainstem to reduce sympathetic outflow. | [14] |

Signaling Pathways

The interaction of this compound-based drugs with their targets can trigger specific signaling pathways.

While the complete signal transduction pathway for the hypotensive effects of imidazoline (B1206853) agonists is not fully elucidated, evidence suggests a mechanism involving direct ion channel interaction.[14]

This compound derivatives have been shown to exert anticancer effects by influencing cell cycle progression and promoting apoptosis.[5] This often involves the modulation of key regulatory proteins.

Conclusion and Future Perspectives

The this compound core continues to be a highly valuable scaffold in the field of drug discovery and development. Its structural simplicity, coupled with the potential for diverse and stereospecific substitutions, allows for the fine-tuning of pharmacological activity. The wide range of biological effects exhibited by its derivatives underscores the versatility of this heterocyclic system. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse this compound libraries. Furthermore, a deeper understanding of the specific molecular interactions and signaling pathways modulated by these compounds will be crucial for the rational design of next-generation therapeutics with enhanced efficacy and safety profiles. The continued exploration of the this compound core holds significant promise for addressing unmet medical needs across various disease areas.

References

- 1. Synthesis, molecular properties, toxicity and biological evaluation of some new substituted this compound derivatives in search of potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. ajrconline.org [ajrconline.org]

- 5. This compound Derivatives in Cancer Research: What is known? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Chemical Reactivity of Imidazolidines_Chemicalbook [chemicalbook.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 9. scialert.net [scialert.net]

- 10. ajchem-a.com [ajchem-a.com]

- 11. mdpi.com [mdpi.com]

- 12. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. Imidazoline binding sites and signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activities of Imidazolidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazolidine scaffold, a saturated five-membered heterocycle containing two nitrogen atoms, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the significant pharmacological properties of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory effects. The information is presented with quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to support further research and development in this field.

Anticancer Activity

This compound derivatives have emerged as a significant class of compounds in oncology research, exhibiting cytotoxic and antiproliferative effects against a variety of cancer cell lines. Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and interaction with crucial cellular signaling pathways.

Quantitative Anticancer Data

The cytotoxic effects of various this compound derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for selected this compound compounds against several human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 9r | HCT116 (Colon) | 9.44 | [1] |

| Compound 9r | SW620 (Colon) | 10.95 | [1] |

| Compound 5a | HEPG-2 (Liver) | 5.02 | [2] |

| Compound 5a | HCT-116 (Colon) | 4.91 | [2] |

| Compound 5a | MCF-7 (Breast) | 4.78 | [2] |

| Compound 6b | HEPG-2 (Liver) | 7.12 | [2] |

| Compound 6b | HCT-116 (Colon) | 6.98 | [2] |

| Compound 6b | MCF-7 (Breast) | 6.88 | [2] |

| Compound 8a | HEPG-2 (Liver) | 10.12 | [2] |

| Compound 8a | HCT-116 (Colon) | 11.36 | [2] |

| Compound 8a | MCF-7 (Breast) | 9.53 | [2] |

| Compound 3e | MCF-7 (Breast) | 20.4 (µg/mL) | [3] |

| Doxorubicin | HEPG-2 (Liver) | 7.46 | [2] |

| Doxorubicin | HCT-116 (Colon) | 8.29 | [2] |

| Doxorubicin | MCF-7 (Breast) | 4.56 | [2] |

Mechanism of Action: Induction of Apoptosis

A significant mechanism by which this compound derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Structurally, the heterocyclic nucleus of imidazolidines may facilitate direct interaction with DNA, thereby controlling the DNA replication process and regulating cell cycle progression.[4][5]

One well-studied example is an imidazolidin-4-one (B167674) derivative, Compound 9r , which triggers ROS-dependent apoptosis in colorectal cancer cells.[1] The proposed signaling pathway involves the generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) pathway. This activation leads to the induction of mitochondrial pathway-mediated apoptosis.[1][6]

Another line of research in myeloid leukemia cells has shown that certain imidazole (B134444) derivatives can downregulate AXL-Receptor Tyrosine Kinase (AXL-RTK) and target genes of the Wnt/β-catenin pathway, such as c-Myc and Axin2, leading to the induction of apoptosis.[4]

Caption: Apoptosis induction by an imidazolidin-4-one derivative via the ROS/JNK signaling pathway.

Antimicrobial Activity

This compound derivatives have demonstrated significant potential in combating bacterial and fungal pathogens, including multidrug-resistant strains. Their broad-spectrum activity makes them an attractive scaffold for the development of new antimicrobial agents.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro effectiveness of an antimicrobial agent. The table below presents the MIC values of representative this compound derivatives against various bacterial strains.

| Compound ID | Bacterial Strain | Type | MIC (µg/mL) | Reference |

| HL1 | Staphylococcus aureus | Gram-positive | 625 | [7] |

| HL1 | MRSA | Gram-positive | 1250 | [7] |

| HL1 | Acinetobacter baumannii | Gram-negative | 1250 | [7] |

| HL1 | Pseudomonas aeruginosa | Gram-negative | 5000 | [7] |

| HL2 | Staphylococcus aureus | Gram-positive | 625 | [7] |

| HL2 | MRSA | Gram-positive | 625 | [7] |

| HL2 | Escherichia coli | Gram-negative | 2500 | [7] |

| HL2 | Pseudomonas aeruginosa | Gram-negative | 2500 | [7] |

| HL2 | Acinetobacter baumannii | Gram-negative | 2500 | [7] |

| Compound 2c | Bacillus subtilis | Gram-positive | 6.25 | [8] |

| Compound 1b | Escherichia coli | Gram-negative | < Standard | [8] |

| Compound 1c | Escherichia coli | Gram-negative | < Standard | [8] |

| Compound 2a | Escherichia coli | Gram-negative | < Standard | [8] |

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of this compound derivatives. These compounds have shown efficacy in animal models of inflammation, suggesting their potential as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), possibly with an improved gastrointestinal safety profile.

The anti-inflammatory effects are often evaluated by the carrageenan-induced paw edema model, where the reduction in paw swelling indicates anti-inflammatory activity. For instance, certain substituted-imidazolidine derivatives have been shown to be potent anti-edema agents in animal models.[9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activities of new chemical entities. Below are methodologies for key assays cited in this guide.

Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][10]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of the test this compound derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[9][11]

-

Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[2][3]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][10]

-

Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[11] Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm or 590 nm).[2][10][11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol for Broth Microdilution MIC Assay

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][12][13]

-

Prepare Antimicrobial Dilutions: Prepare a stock solution of the test this compound derivative. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations. Each well should contain 100 µL of the diluted compound.[13]

-

Prepare Inoculum: Grow the bacterial strain to be tested on an agar (B569324) plate for 18-24 hours. Prepare a suspension of the bacteria in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).[8]

-

Inoculation: Add 100 µL of the standardized and diluted bacterial inoculum to each well of the microtiter plate, bringing the final volume to 200 µL. This will halve the concentration of the antimicrobial agent in each well. Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).[8]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Interpretation: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[8]

Protocol for Carrageenan-Induced Paw Edema Assay

This in vivo model is widely used to evaluate the acute anti-inflammatory activity of pharmacological substances.[1][7][14]

-

Animal Acclimatization: Use adult rats (e.g., Wistar albino rats, 160-200g). Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups (e.g., n=6). Administer the test this compound derivatives orally or intraperitoneally at various doses. Administer a standard anti-inflammatory drug (e.g., Indomethacin) to the positive control group and the vehicle to the negative control group.

-

Inflammation Induction: One hour after the administration of the test compounds, inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.[1][15]

-

Edema Measurement: Measure the paw volume or thickness immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or digital calipers.[1][7]

-

Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group at each time point. A significant reduction in paw edema indicates anti-inflammatory activity.

Conclusion and Future Directions

The this compound scaffold is a cornerstone in the development of new therapeutic agents with a wide array of biological activities. The data and protocols presented in this guide underscore their potential as anticancer, antimicrobial, and anti-inflammatory agents. The diverse mechanisms of action, particularly in cancer therapy involving the induction of apoptosis through various signaling pathways, offer multiple avenues for targeted drug design. Future research should focus on optimizing the structure-activity relationships (SAR) of this compound derivatives to enhance their potency and selectivity, while minimizing toxicity. Further elucidation of their molecular targets and signaling pathways will be critical in advancing these promising compounds from preclinical studies to clinical applications.

References

- 1. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. researchhub.com [researchhub.com]

- 4. Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Derivatives in Cancer Research: What is known? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. inotiv.com [inotiv.com]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

Imidazolidine Natural Product Analogs: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Aspects of Imidazolidine Natural Product Analogs.

The this compound scaffold, a five-membered heterocyclic ring containing two nitrogen atoms, is a privileged structure in medicinal chemistry. Found in a variety of natural products, this core has been the focus of extensive research, leading to the development of numerous synthetic analogs with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of this compound natural product analogs, with a focus on their anticancer and antimicrobial properties. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to aid researchers in the field of drug discovery and development.

Quantitative Biological Data

The biological activity of this compound analogs has been extensively evaluated against various cancer cell lines and microbial strains. The following tables summarize key quantitative data, providing a comparative overview of the potency of different derivatives.

Anticancer Activity of this compound Analogs

The anticancer potential of this compound derivatives has been demonstrated in several studies. A notable example is the evaluation of novel 4-imidazolidinone derivatives, which have shown significant activity against colorectal cancer (CRC) cell lines.[1] One particular compound, designated as 9r, exhibited potent growth inhibition in HCT116 and SW620 cells in a time- and dosage-dependent manner.[1] The half-maximal inhibitory concentration (IC50) values for compound 9r were determined to be 9.44 µM in HCT116 cells and 10.95 µM in SW620 cells.[1] Other this compound derivatives have also shown cytotoxicity against various cancer cell lines, with some exhibiting IC50 values in the micromolar to sub-micromolar range. For instance, certain 2-thioxoimidazolidin-4-one analogs have demonstrated activity against the HepG-2 cell line with an IC50 of 2.33 μg/ml, while another imidazoline (B1206853) derivative showed significant suppression of HCT-116 cell growth with an IC50 of 0.76 μg/ml.[2]

| Compound Class | Specific Analog | Target Cell Line(s) | IC50 (µM) | Reference |

| 4-Imidazolidinone | Compound 9r | HCT116 (Colorectal) | 9.44 | [1] |

| 4-Imidazolidinone | Compound 9r | SW620 (Colorectal) | 10.95 | [1] |

| 2-Thioxoimidazolidin-4-one | Benzimidazole/pyrazole/triazole/benzoxazole substituted | HepG-2 (Liver) | 2.33 µg/ml | [2] |

| Imidazoline derivative | Not specified | HCT-116 (Colorectal) | 0.76 µg/ml | [2] |

| 3-substituted-4-oxo-imidazolidin-2-(1H)-thione | Compound 7 (5-bromo-2-hydroxy phenyl at C-5) | HCT-116 (Colorectal) | 82.36 µg/ml | [2] |

| 3-substituted-4-oxo-imidazolidin-2-(1H)-thione | Compound 9 | HCT-116 (Colorectal) | 72.46 µg/ml | [2] |

Antimicrobial Activity of this compound Analogs

This compound derivatives have also emerged as promising antimicrobial agents. Their efficacy has been tested against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their antimicrobial potency. For example, certain this compound derivatives containing a 1,3,4-oxadiazole (B1194373) moiety have shown enhanced activity against Gram-negative bacteria like Escherichia coli when compared to the standard drug gentamycin.[3]

| Compound Class | Specific Analog | Target Microorganism | MIC (µg/mL) | Reference |

| This compound with 1,3,4-oxadiazole | Compound 4d | Escherichia coli (Gram-negative) | - | [3] |

| This compound with 1,3,4-oxadiazole | Compound 4f | Escherichia coli (Gram-negative) | - | [3] |

| This compound with 1,3,4-oxadiazole | Not specified | Staphylococcus aureus (Gram-positive) | - | [3] |

Note: Specific MIC values for compounds 4d and 4f were not provided in the source, but their enhanced activity was highlighted.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound natural product analogs.

Synthesis of Imidazolidin-4-one (B167674) Derivatives

A general procedure for the synthesis of imidazolidin-4-one derivatives involves the reaction of hydrazones with an amino acid in a suitable solvent.[4]

Materials:

-

Hydrazone derivatives (e.g., 4a-e)

-

Phenylalanine

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve equimolar quantities of the hydrazone derivative (0.001 moles) and phenylalanine (0.165 g, 0.001 moles) in 20 ml of tetrahydrofuran.[4]

-

Reflux the reaction mixture for 24 hours.[4]

-

After cooling, the resulting solid compounds are filtered.

-

The crude product is recrystallized from absolute methanol (B129727) to obtain the purified imidazolidin-4-one derivatives.[4]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Materials:

-

Cancer cell lines (e.g., HCT116, SW620)

-

96-well microplate

-

MTT stock solution (0.5 mg/ml in PBS)[5]

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Test compounds (this compound analogs)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

Procedure:

-

Cell Seeding: Seed cells into a 96-well microplate at a predetermined density and allow them to adhere overnight.[5]

-

Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include untreated and vehicle controls.[6]

-

Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[7]

-

MTT Addition: Add MTT reagent to each well and incubate for 2 to 4 hours until a purple precipitate is visible.[8]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[5][6]

-

Absorbance Measurement: Shake the plate to ensure complete dissolution and measure the absorbance at 570-590 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[10]

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

96-well microtiter plate

-

Sterile growth medium (e.g., Mueller-Hinton broth)

-

Test compounds (this compound analogs)

-

Bacterial inoculum standardized to a 0.5 McFarland standard

Procedure:

-

Serial Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the wells of a 96-well plate.[11]

-

Inoculation: Inoculate each well with a standardized bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).[10]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[10]

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[10][12]

Intracellular ROS Detection using DCFH-DA

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) probe is used to measure intracellular reactive oxygen species (ROS).[13]

Materials:

-

Cells of interest

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

Serum-free medium

-

Flow cytometer or fluorescence microscope/plate reader

Procedure:

-

Probe Loading: Resuspend cells in pre-warmed, serum-free medium containing 10-25 µM DCFH-DA. Incubate for 30-60 minutes at 37°C, protected from light.[13]

-

Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet once with PBS.[13]

-

Treatment: Resuspend the cells in serum-free medium and apply the experimental treatment (e.g., with an this compound analog).

-

Analysis: Analyze the cells on a flow cytometer (excitation at 488 nm, emission at ~529 nm) or a fluorescence plate reader/microscope.[13][14]

Western Blot Analysis of the JNK Signaling Pathway

Western blotting is used to detect specific proteins, such as those involved in the JNK signaling pathway (e.g., phosphorylated JNK).[15]

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-JNK, anti-JNK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Separation: Load equal amounts of protein from cell lysates onto an SDS-PAGE gel and separate by electrophoresis.[15]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

-

Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[16]

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflows

Several this compound analogs exert their anticancer effects by inducing apoptosis through the generation of reactive oxygen species (ROS) and modulation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1]

ROS-Dependent Apoptosis and JNK Signaling Pathway

Experimental Workflow for Investigating ROS-Dependent Apoptosis

References

- 1. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchhub.com [researchhub.com]

- 6. benchchem.com [benchchem.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. atcc.org [atcc.org]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 13. benchchem.com [benchchem.com]

- 14. cosmobiousa.com [cosmobiousa.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

The Discovery and Synthesis of Novel Imidazolidine Scaffolds: A Technical Guide

The imidazolidine scaffold, a five-membered saturated heterocycle containing two nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its structural versatility and ability to engage in various biological interactions have led to the development of a wide array of therapeutic agents.[3][4] this compound derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antidiabetic, and schistosomicidal properties.[4][5][6][7] This technical guide provides an in-depth overview of the discovery of biologically active this compound scaffolds and details key synthetic methodologies, complete with experimental protocols and quantitative data.

Discovery and Biological Activity of Novel this compound Scaffolds

The discovery of novel this compound-based compounds with therapeutic potential is an active area of research. These efforts often involve the synthesis of new derivatives and their subsequent screening for biological activity against various diseases.

Schistosomicidal Agents

Schistosomiasis, a parasitic disease caused by Schistosoma worms, is a significant global health issue.[5][6] Research has identified novel this compound derivatives with promising activity against Schistosoma mansoni.[5][6] For instance, two compounds, (Z)-1-(2-chloro-6-fluorobenzyl)-4-(4-dimethylaminobenzylidene)-5-thioxoimidazolidin-2-one (LPSF/PTS10) and (Z)-1-(2-chloro-6-fluorobenzyl)-5-thioxo-4-(2,4,6-trimethoxybenzylidene)imidazolidin-2-one (LPSF/PTS23), have shown significant in vitro effects on adult S. mansoni worms.[5][6] These compounds were found to be active in separating coupled worm pairs, causing mortality, and decreasing motor activity.[5] Notably, LPSF/PTS23 induced severe ultrastructural alterations in the worms.[5] Importantly, these compounds exhibited no cytotoxic effects on peripheral blood mononuclear cells (PBMCs) at concentrations up to 100 µM.[5][6]

Anticancer Activity

The imidazolidin-2-one moiety is a key structural component in a number of FDA-approved drugs and is frequently found in bioactive compounds with anticancer properties.[8][9] A series of novel 4-(het)arylimidazolidin-2-ones were synthesized and evaluated for their in vitro anticancer activity.[8] The synthesis involved an acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles.[8]

Antidiabetic Agents

This compound derivatives have also been investigated for their potential as antidiabetic agents.[7] A series of phenylene methylene (B1212753) hydantoin (B18101) derivatives were synthesized and screened for their in vitro antidiabetic activity by assessing their α-amylase and α-glucosidase inhibition, as well as their effect on glucose diffusion.[7] Promising compounds were further tested in vivo to evaluate their effect on blood glucose levels in type 2 diabetic rats.[7]

Quantitative Data on Biological Activity

The biological activities of several novel this compound derivatives are summarized in the table below, providing a comparative overview of their potency.

| Compound ID | Target/Activity | Quantitative Measurement | Reference |

| LPSF/PTS10 | Schistosoma mansoni | Active at 100 µM (mortality, separation of coupled pairs) | [5][6] |

| LPSF/PTS23 | Schistosoma mansoni | Active at 100 µM (mortality, separation of coupled pairs, ultrastructural damage) | [5][6] |

| LPSF/PTS10 | Cytotoxicity (PBMCs) | No toxic effects up to 100 µM | [5][6] |

| LPSF/PTS23 | Cytotoxicity (PBMCs) | No toxic effects up to 100 µM | [5][6] |

Synthesis of Novel this compound Scaffolds

A variety of synthetic strategies have been developed for the preparation of this compound scaffolds, ranging from classical condensation reactions to modern catalytic and multicomponent approaches.

Condensation Reactions

The most traditional method for synthesizing imidazolidines is the condensation reaction between a 1,2-diamine and an aldehyde or ketone.[2] This approach has been utilized since the mid-20th century for the preparation of 1,3-dialkylimidazolidines.[10][11]

A general workflow for the synthesis and evaluation of novel this compound scaffolds is depicted below.

Caption: General workflow for the synthesis and biological evaluation of novel this compound scaffolds.

[3+2] Cycloaddition Reactions

More advanced methods, such as [3+2] cycloaddition reactions, offer a powerful strategy for constructing the this compound ring with high diastereoselectivity.[10] For example, the reaction of aziridines with imines catalyzed by a Lewis acid like Y(OTf)₃ can produce imidazolidines in good to high yields (65-98%) and with diastereomeric ratios ranging from 1:1 to over 50:1.[10]

A simplified representation of a signaling pathway that could be inhibited by a novel this compound drug is shown below.

Caption: Diagram of an this compound-based drug inhibiting a cellular signaling pathway.

Pseudo-Multicomponent One-Pot Protocol

A pseudo-multicomponent one-pot protocol has been developed for the synthesis of 1,3-disubstituted imidazolidin-2-ones, demonstrating sustainability and efficiency with yields ranging from 55% to 81%.[3] This approach involves the in situ formation of a Schiff base from trans-(R,R)-diaminocyclohexane, followed by reduction and cyclization with carbonyldiimidazole (CDI).[3]

Summary of Synthetic Methodologies

The following table provides a comparison of different synthetic methods for this compound scaffolds.

| Method | Key Reagents | Catalyst/Conditions | Yield | Diastereoselectivity | Reference |

| Condensation | N,N'-disubstituted ethylenediamines, aldehydes | Toluene, reflux | 37-90% | Not specified | [10][11] |

| [3+2] Cycloaddition | Aziridines, imines | Y(OTf)₃, DCE, room temp. | 65-98% | 1:1 to >50:1 | [10] |

| Pseudo-Multicomponent | trans-(R,R)-diaminocyclohexane, aldehyde, NaBH₄, CDI | THF, DCM, microwave irradiation | 55-81% | Not specified | [3] |

| Condensation | 1,2-bis(p-chlorobenzylamino)ethane, aldehydes | Absolute alcohol, room temp. or 65 °C | 21-85% | Not specified | [10][11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key synthetic procedures cited in the literature.

Protocol 1: Synthesis of (Z)-1-(2-chloro-6-fluorobenzyl)-5-thioxoimidazolidin-2-one derivatives (LPSF/PTS10 and LPSF/PTS23)

This protocol is adapted from the synthesis of schistosomicidal this compound derivatives.[5]

Step 1: Synthesis of 3-(2-chloro-6-fluorobenzyl)this compound-2,4-dione

-

This compound-2,4-dione is reacted with 2-chloro-6-fluorobenzyl chloride under basic conditions to yield the intermediate 3-(2-chloro-6-fluorobenzyl)this compound-2,4-dione.[5]

Step 2: Synthesis of 1-(2-chloro-6-fluorobenzyl)-5-thioxoimidazolidin-2-one

-

The intermediate from Step 1 is reacted with Lawesson's reagent in anhydrous dioxane.[5]

-

The reaction mixture is heated under reflux for 24 hours to produce 1-(2-chloro-6-fluorobenzyl)-5-thioxoimidazolidin-2-one.[5]

Step 3: Synthesis of final compounds (LPSF/PTS10 and LPSF/PTS23)

-

The product from Step 2 is then reacted with the appropriate substituted benzaldehyde (B42025) (4-dimethylaminobenzaldehyde for LPSF/PTS10 or 2,4,6-trimethoxybenzaldehyde (B41885) for LPSF/PTS23) to yield the final products.[5]

-

The structures of the synthesized compounds are confirmed by spectroscopic methods.[5]

Protocol 2: Diastereoselective Synthesis of Imidazolidines via [3+2] Cycloaddition

This protocol is based on the Lewis acid-catalyzed reaction of aziridines and imines.[10]

-

To a solution of the imine (1.0 mmol) and Y(OTf)₃ (0.1 mmol) in DCE (5 mL), the aziridine (B145994) (1.2 mmol) is added.

-

The reaction mixture is stirred at room temperature for 2-8 hours.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel to afford the desired this compound product.

-

Yields are reported to be in the range of 65-98%.[10]

Protocol 3: Pseudo-Multicomponent One-Pot Synthesis of 1,3-Disubstituted Imidazolidin-2-ones

This protocol is adapted from a sustainable and efficient method for imidazolidin-2-one synthesis.[3]

-

trans-(R,R)-1,2-diaminocyclohexane is dissolved in anhydrous THF (0.3 M).

-

The respective aldehyde (2.05 equivalents) is added to the solution.

-

The mixture is heated to reflux for 60 minutes using microwave irradiation.

-

After cooling to room temperature, sodium borohydride (B1222165) (2.1 equivalents) is added portion-wise.

-

The reaction mixture is then heated to reflux for 240 minutes under microwave irradiation.

-

After the formation of the diamine, carbonyldiimidazole (CDI) (1.1 equivalents), dissolved in anhydrous DCM (0.02 M), is added.

-

The reaction proceeds to yield the 1,3-disubstituted imidazolidin-2-one.

-

Yields for this method range from 55% to 81%.[3]

References

- 1. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of novel this compound derivatives as candidates to schistosomicidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. ijpsr.com [ijpsr.com]

- 8. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]

Imidazolidine Derivatives in Medicinal Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazolidine core, a saturated five-membered heterocycle containing two nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its structural versatility and ability to engage in diverse biological interactions have led to the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives, with a focus on their applications in oncology, inflammation, and infectious diseases. Detailed experimental protocols and quantitative pharmacological data are presented to facilitate further research and drug development in this promising area.

Synthesis of the this compound Core and Its Derivatives

The synthesis of the this compound scaffold can be achieved through several established routes, often involving the condensation of a 1,2-diamine with an aldehyde or ketone. Variations of this approach allow for the introduction of diverse substituents, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties.

General Synthesis of this compound-2,4-diones

A common and versatile method for the synthesis of this compound-2,4-diones (hydantoins) is the Bucherer-Bergs reaction, which involves the reaction of a carbonyl compound with an alkali cyanide and ammonium (B1175870) carbonate. An alternative approach involves the reaction of an amino acid with an isocyanate.

Experimental Protocol: Synthesis of (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione [1]

-

Starting Materials: C-(4-Methylphenyl)glycine and phenyl isocyanate (PhNCO).

-

Reaction: A mixture of C-(4-Methylphenyl)glycine (1.48 g, 9 mmol) and PhNCO (1.07 g, 9 mmol) is prepared.

-

Procedure: The reaction is carried out according to the general procedure for the synthesis of this compound-2,4-diones from C-phenylglycine derivatives.

-

Purification: The crude product is recrystallized from an ethanol (B145695)/water (1:1) mixture.

-

Yield: 77.50% (1.85 g) as white crystals.

-

Characterization:

-

Melting Point: 198–199 °C.

-

IR (νmax, cm-1): 3236 (NH), 2921 (CH3), 1715 (C=O).

-

1H-NMR (CDCl3, δ ppm): 2.49 (s, 3H, Ar-CH3), 5.52 (s, 1H, C5), 7.41–7.71 (m, 9H, aromatics), 9.21 (s, 1H, NH).

-

13C-NMR (CDCl3, δ ppm): 21.1 (CH3), 60.2 (C5), 127.2 (C12-12´), 127.3 (C11-11´), 128.4 (C9), 129.3 (C8-8´), 129.8 (C7-7´), 132.4 (C10), 133.0 (C6), 138.4 (C13), 156.2 (C4), 172.3 (C2).

-

General Synthesis of 4-Imidazolidinones

The synthesis of 4-imidazolidinones can be achieved through various methods, including the Ugi three-component reaction followed by an oxidative radical cyclization.[2]

Experimental Protocol: Synthesis of 4-Imidazolidinones via Oxidative Radical Cyclization [2]

-

Starting Materials: Benzylamine-derived Ugi three-component reaction products.

-

Reaction: A 5-endo trig oxidative radical cyclization is performed.

-

Detailed protocol for the Ugi reaction and subsequent cyclization should be followed as described in the cited literature to obtain the desired highly decorated imidazolidinones.

Biological Activities of this compound Derivatives

This compound derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs targeting various diseases.

Anticancer Activity

A significant area of research for this compound derivatives is in oncology. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.

Mechanism of Action: Inhibition of the p53-MDM2 Interaction

A crucial mechanism of action for several anticancer this compound derivatives is the inhibition of the interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2).[3] By disrupting this interaction, these compounds stabilize p53, leading to the activation of p53-mediated downstream pathways that result in cell cycle arrest and apoptosis in cancer cells.

Caption: p53-MDM2 Signaling Pathway Inhibition.

Quantitative Data: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines, expressed as IC50 values.

| Compound ID | Target/Assay | Cell Line | IC50 (µM) | Reference |

| Compound 9r | Cytotoxicity | HCT116 (Colon) | 9.44 | [4] |

| Cytotoxicity | SW620 (Colon) | 10.95 | [4] | |

| Imidazo[1,2-a]pyrimidine 3a | Cytotoxicity | A549 (Lung) | 5.988 | [5] |

| This compound-2-thione 3 | Cytotoxicity | MCF-7 (Breast) | 3.26 | [6] |

| This compound-2-thione 7 | Cytotoxicity | MCF-7 (Breast) | 4.31 | [6] |

| 2-Thioxoimidazolidin-4-one derivative | Cytotoxicity | HepG-2 (Liver) | 2.33 µg/ml | [1] |

| Imidazoline derivative | Cytotoxicity | HCT-116 (Colon) | 0.76 µg/ml | [1] |

Experimental Protocol: Cell Cycle Analysis by Propidium (B1200493) Iodide (PI) Staining

This protocol is used to determine the effect of this compound derivatives on the cell cycle distribution of cancer cells.

-

Cell Culture: Seed cancer cells in 6-well plates and grow to 70-80% confluency.

-

Treatment: Treat cells with the this compound compound at desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.

-

Harvesting: Harvest the cells, including floating cells, by trypsinization and centrifugation.

-

Fixation: Wash cells with cold PBS and fix by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content by flow cytometry to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Anti-inflammatory Activity

This compound derivatives have also emerged as potent anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.[7]

Mechanism of Action: COX Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation.[8] Certain this compound derivatives act as inhibitors of these enzymes, thereby reducing the production of prostaglandins and alleviating inflammation.[7] The selectivity of these compounds for COX-2 over COX-1 is a critical factor in minimizing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[9]

Caption: Workflow for COX Inhibition Assay.

Quantitative Data: Anti-inflammatory Activity of this compound Derivatives

The following table summarizes the in vitro COX inhibitory activity of selected this compound derivatives, expressed as IC50 values.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 4k | 13.04 | 0.07 | 186.28 | [7] |

| 4f | 11.66 | 0.09 | 131.59 | [7] |

| 4i | 10.59 | 0.09 | 121.60 | [7] |

| 4l | 12.27 | 0.08 | 154.73 | [7] |

| 4p | 12.79 | 0.08 | 152.33 | [7] |

| Celecoxib (Reference) | 13.60 | 0.08 | 180.46 | [7] |

| Indomethacin (Reference) | 0.11 | 0.58 | 0.19 | [7] |

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema) [10]

-

Animals: Wistar rats are used for this assay.

-

Procedure:

-

Inject a 1% solution of carrageenan subcutaneously into the plantar surface of the rat's hind paw to induce inflammation.

-

Administer the test this compound compound orally at a specific dose.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

A control group receives the vehicle only, and a reference group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

-

Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.

Antimicrobial Activity

Several this compound derivatives have been reported to possess significant antimicrobial activity against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity of this compound Derivatives

The following table summarizes the in vitro antimicrobial activity of selected this compound derivatives, expressed as Minimum Inhibitory Concentration (MIC) values.

| Compound ID | Organism | MIC (µg/mL) | Reference |

| HL1 | Staphylococcus aureus | 625 | [11] |

| MRSA | 1250 | [11] | |

| Acinetobacter baumannii | 1250 | [11] | |

| Pseudomonas aeruginosa | 5000 | [11] | |

| HL2 | Staphylococcus aureus | 625 | [11] |

| MRSA | 625 | [11] | |

| Escherichia coli | 2500 | [11] | |

| Pseudomonas aeruginosa | 2500 | [11] | |

| Acinetobacter baumannii | 2500 | [11] | |

| This compound 4d | Gram-negative bacteria | Enhanced activity | [12] |

| This compound 4f | Gram-negative bacteria | Enhanced activity | [12] |

| Compound 2c | B. subtilis | 6.25 | |

| Compound 1b, 1c, 2a | E. coli | Superior to streptomycin | |

| Compound 2a | A. niger | 12.5 |

Conclusion and Future Perspectives

This compound derivatives continue to be a rich source of inspiration for the design and development of novel therapeutic agents. Their synthetic tractability and diverse pharmacological profile make them a highly attractive scaffold for medicinal chemists. The data and protocols presented in this guide highlight the significant potential of this compound derivatives in oncology, inflammation, and infectious disease research. Future efforts in this field should focus on the rational design of more potent and selective derivatives, the elucidation of their detailed mechanisms of action, and their advancement into preclinical and clinical development. The continued exploration of this versatile heterocyclic core is poised to deliver the next generation of innovative medicines.

References

- 1. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Imidazolidinone synthesis [organic-chemistry.org]

- 3. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and cytotoxicity screening of new synthesized this compound-2-thiones as VEGFR-2 enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Theoretical and computational studies of Imidazolidine stability

An In-depth Technical Guide on the Theoretical and Computational Studies of Imidazolidine Stability

For Researchers, Scientists, and Drug Development Professionals

The this compound scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds and pharmaceuticals.[1][2] Its prevalence in drug design is due to its versatile stereochemistry and its ability to engage in various biological interactions.[3][4] However, the inherent stability of the this compound ring, a cyclic aminal, is a critical parameter that dictates its suitability as a drug candidate. Unsubstituted imidazolidines are often labile and can be susceptible to hydrolysis, which can affect a drug's shelf-life, bioavailability, and metabolic profile.[5]

This technical guide delves into the theoretical underpinnings and computational methodologies employed to investigate and predict the stability of this compound derivatives. Understanding these factors is paramount for the rational design of novel, stable, and efficacious therapeutic agents.

Theoretical Framework of this compound Stability

The stability of the five-membered this compound ring is governed by a delicate balance of steric, electronic, and environmental factors.

-

Conformational Analysis: The non-planar this compound ring predominantly adopts puckered conformations, such as the envelope and twist forms, to alleviate torsional strain. Computational methods are instrumental in determining the preferred conformation and the energy barriers associated with interconversion between these forms.

-

Electronic Effects: The N-C-N aminal linkage is central to the ring's chemistry. Its stability is influenced by the anomeric effect, where lone pair electrons on the nitrogen atoms can donate into the antibonding orbital of the adjacent C-N bond, leading to stabilization. The nature of substituents on the nitrogen and carbon atoms significantly modulates these electronic interactions.

-

Ring-Chain Tautomerism: Imidazolidines exist in equilibrium with their open-chain precursors: a 1,2-diamine and an aldehyde or ketone.[5] The position of this equilibrium is a direct measure of the ring's thermodynamic stability. Substituents that stabilize the ring structure will shift the equilibrium towards the closed form.

Computational Methodologies for Stability Assessment

Modern computational chemistry provides a powerful toolkit for probing the intricacies of this compound stability at the molecular level.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a workhorse for studying the electronic structure and energetics of this compound derivatives.[6][7][8] It allows for the accurate calculation of various properties that correlate with stability:

-

Geometric Optimization: Determining the lowest-energy three-dimensional structure of the molecule.

-

Thermodynamic Properties: Calculating the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) to assess the relative stability of different isomers or conformations.[7]

-

Reaction Energetics: Mapping the energy profile of reactions such as ring-opening hydrolysis, including the identification of transition states and the calculation of activation energy barriers.

-

Electronic Properties: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which provide insights into the molecule's reactivity.[8][9]

Molecular Dynamics (MD) Simulations

While DFT provides a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound systems in a condensed phase, such as in solution or bound to a biological target.[10][11] MD simulations are particularly useful for:

-

Conformational Sampling: Exploring the accessible conformations of the this compound ring and its substituents over time.

-

Solvation Effects: Understanding how interactions with solvent molecules (e.g., water) influence the stability and conformation of the ring.

-

Binding Stability: In drug development, MD simulations are crucial for assessing the stability of the complex formed between an this compound-containing ligand and its protein target.[11][12]

Key Factors Influencing this compound Stability

Computational studies have elucidated several key factors that modulate the stability of the this compound ring.

Substituent Effects

The nature and position of substituents are arguably the most critical determinants of stability.

-

Electronic Nature: Electron-withdrawing groups (EWGs) on the nitrogen atoms can decrease the basicity of the nitrogens and potentially destabilize the aminal linkage by pulling electron density away. Conversely, electron-donating groups (EDGs) can enhance stability. Studies have shown that substituents on an aryl ring attached to the this compound core quantitatively affect the molecule's basicity (pKa).[13]

-

Steric Hindrance: Bulky substituents can introduce steric strain, influencing the preferred ring pucker and potentially lowering the barrier to ring-opening. However, in some cases, steric bulk can also shield the labile aminal carbon from nucleophilic attack, thereby increasing kinetic stability.[14]

-

Aromatic Substituents: The type of aromatic ring substituent can also play a role. For instance, computational studies have suggested that a thiophene (B33073) ring can impart greater stability to an imidazolidinone derivative compared to a phenyl ring.[15]

Ring-Opening Reactions

The primary pathway for this compound degradation is hydrolysis, which involves the cleavage of the C2-N bonds. This ring-opening can be catalyzed by acid or base. Computational studies can model the reaction mechanism, identify intermediates and transition states, and calculate the activation energy, providing a quantitative measure of the ring's kinetic stability under different pH conditions. While imidazolidinones are generally stable, ring-opening can be achieved under forcing conditions like heating in concentrated acid or with aqueous NaOH at high temperatures.[16] Kinetic studies on the decomposition of 2-methylimidazolidin-4-one adducts have estimated a half-life of approximately 14 days at 37°C, indicating significant stability under physiological conditions.[17]

Data Presentation: Calculated Stability and Electronic Properties

Quantitative data from computational studies are essential for comparing the stability of different this compound derivatives.

Table 1: DFT Calculated Thermodynamic and Electronic Properties of Substituted Imidazolidin-2,5-diones. (Data derived from studies on related structures for illustrative purposes)[7]

| Substituent (X) on 4-Aryl Ring | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Hardness (η) (eV) | Electrophilicity (ω) (eV) |

| -H | -7.12 | -1.54 | 5.58 | 2.79 | 3.01 |

| -CH₃ | -6.95 | -1.48 | 5.47 | 2.74 | 2.95 |

| -OCH₃ | -6.78 | -1.41 | 5.37 | 2.69 | 2.89 |

| -Cl | -7.21 | -1.78 | 5.43 | 2.72 | 3.29 |

| -NO₂ | -7.89 | -2.54 | 5.35 | 2.68 | 4.81 |

Note: A smaller energy gap generally implies higher reactivity. Lower electrophilicity can be correlated with greater stability.[7]

Experimental Protocols: A Computational Approach

Detailed methodologies are crucial for the reproducibility of computational results.

Protocol for DFT Calculations

A typical protocol for analyzing this compound stability using DFT is as follows:

-

Software: Gaussian 16 or a similar quantum chemistry package is commonly used.[6]

-

Methodology: The B3LYP hybrid functional is frequently employed for its balance of accuracy and computational cost.[15][18]

-

Basis Set: The Pople-style basis set, such as 6-311++G(d,p), is often chosen to provide a good description of the electronic structure.[7][9]

-

Geometry Optimization: The initial structure of the this compound derivative is optimized without constraints to find the minimum energy conformation on the potential energy surface.

-

Frequency Calculation: Vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum. For transition state searches, one imaginary frequency is expected.

-

Thermodynamic Analysis: From the frequency calculation, thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy are obtained.

-

Solvation Modeling: To simulate a solution environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be applied.

Protocol for Molecular Dynamics (MD) Simulations

A general workflow for MD simulations to assess the stability of an this compound-ligand complex is:

-

Software: Packages such as AMBER, GROMACS, or NAMD are standard.

-

System Preparation: The initial coordinates for the protein-ligand complex are often taken from docking studies. The system is then solvated in a periodic box of water molecules (e.g., TIP3P), and counter-ions are added to neutralize the charge.

-

Force Field: A suitable force field is chosen for the protein (e.g., AMBER ff14SB) and the ligand (e.g., General Amber Force Field, GAFF). Ligand parameters are typically generated using tools like Antechamber.

-

Minimization and Equilibration: The system undergoes energy minimization to remove steric clashes. This is followed by a multi-step equilibration process, typically involving heating the system to the target temperature (e.g., 300 K) and adjusting the pressure to the target pressure (e.g., 1 atm) while restraining the protein and ligand.

-

Production Run: After equilibration, the restraints are removed, and a production simulation is run for a duration sufficient to observe the system's dynamics (e.g., 100 ns).[11]

-

Trajectory Analysis: The resulting trajectory is analyzed to calculate metrics like Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond occupancy to analyze specific interactions.[11]

Mandatory Visualizations

Diagrams are essential for conceptualizing complex relationships and workflows in computational chemistry.

Conclusion

Theoretical and computational studies are indispensable tools in modern drug discovery for evaluating the stability of heterocyclic scaffolds like this compound. By leveraging methods such as DFT and MD simulations, researchers can gain deep insights into the conformational preferences, electronic properties, and kinetic lability of these molecules. This knowledge enables the proactive design of derivatives with enhanced stability, leading to the development of safer and more effective pharmaceuticals. The synergy between computational prediction and experimental validation will continue to accelerate the journey from molecular design to clinical application.

References

- 1. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Theoretical Study and Investigation of Biological Activity of this compound Derivatives | Semantic Scholar [semanticscholar.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Imidazoline derivatives: a patent review (2006--present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. | Science Journal of University of Zakho [sjuoz.uoz.edu.krd]

- 7. journals.iau.ir [journals.iau.ir]

- 8. Synthesis, DFT, and Molecular Docking Studies of Anti-cancer this compound-2,4-dione and Thiazolidine-2,4-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, biological evaluation and molecular dynamics simulation studies of this compound-2,4-dione derivatives as novel PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Investigation of Molecular Docking and Molecular Dynamic Simulation on Imidazopyridines as B-Raf Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Substituent effects on the basicity (p K a ) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with p ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C7NJ02497E [pubs.rsc.org]

- 14. Synthesis of fused tetramate-oxazolidine and -imidazolidine derivatives and their antibacterial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00594A [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The formation and stability of imidazolidinone adducts from acetaldehyde and model peptides. A kinetic study with implications for protein modification in alcohol abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nopr.niscpr.res.in [nopr.niscpr.res.in]

Spectroscopic characterization of Imidazolidine compounds

An in-depth technical guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of imidazolidine compounds.

Introduction to this compound Compounds

Imidazolidines are five-membered, saturated heterocyclic compounds containing two nitrogen atoms at positions 1 and 3. This core structure is a fundamental scaffold in a multitude of biologically active molecules and approved pharmaceutical agents, including emicerfont, imidapril, and nitrofurantoin.[1] The biological and pharmacological significance of this compound derivatives, which exhibit activities ranging from antiviral to anticancer, necessitates their accurate and thorough structural characterization.[2][3]

Spectroscopic techniques are indispensable tools for elucidating the molecular structure, conformation, and purity of newly synthesized this compound compounds. This guide provides a comprehensive overview of the primary spectroscopic methods used for their characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. For this compound compounds, ¹H, ¹³C, and occasionally ¹⁵N NMR are routinely employed.

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment, number, and connectivity of protons in a molecule. In imidazolidines, the chemical shifts and coupling constants of the ring protons are particularly informative.

-

Ring Protons : The methylene (B1212753) protons (at C4 and C5) of the this compound ring typically appear as complex multiplets. In unsubstituted imidazolidines, these protons can be isochronous, appearing as a single peak.[4] However, substitution on the nitrogen or carbon atoms often renders them diastereotopic, leading to distinct signals.

-

C2 Protons : The protons on the C2 carbon, situated between the two nitrogen atoms, are sensitive to the substitution pattern. Their chemical shifts can vary significantly.

-

N-H Protons : The N-H protons of the this compound ring, when present, often appear as singlets and can be broad due to chemical exchange.[5] Their chemical shifts are typically in the downfield region, for example, between 8.86–10.99 ppm for some this compound-2,4-dione derivatives.[5]

-

Conformational Analysis : The coupling constants between vicinal protons and Nuclear Overhauser Effect (NOE) studies are crucial for determining the relative stereochemistry and preferred conformation of the five-membered ring.[4] For instance, 1,2,3-trisubstituted imidazolidines often display a preferential conformation with a transoid orientation of the substituents.[4]

¹³C NMR Spectroscopy

Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton.

-

Ring Carbons : The C4 and C5 carbons of the this compound ring resonate in the aliphatic region.

-

C2 Carbon : The chemical shift of the C2 carbon is highly dependent on its substituent.

-

Functional Group Carbons : Carbonyl carbons (C=O) in derivatives like this compound-2,4-diones are characteristically found far downfield (e.g., 156-173 ppm).[5] Similarly, the thione (C=S) carbon in this compound-2-thiones also appears downfield, with a signal around 180 ppm.[6]

¹⁵N NMR Spectroscopy

Nitrogen-15 NMR, while less common due to lower sensitivity, can provide direct insight into the electronic environment of the nitrogen atoms. Studies on this compound derivatives have shown a linear correlation between ¹⁵N NMR chemical shifts and N-H stretching vibrations observed in IR spectroscopy.[7]

Summary of NMR Data for this compound Derivatives

| Nucleus | Functional Group/Position | Typical Chemical Shift (δ, ppm) | Notes |

| ¹H | Ring CH₂ (C4/C5) | 2.3 - 3.7 | Can be a single peak or complex multiplets depending on substitution and stereochemistry.[4] |

| C5-H (in diones) | 5.16 - 5.58 | Appears as a singlet in certain 5-substituted this compound-2,4-diones.[5] | |

| N-H | 8.86 - 10.99 | Often a broad singlet; position is solvent and concentration-dependent.[5] | |

| ¹³C | Ring CH₂ (C4/C5) | ~40 - 60 | Varies with substitution. |